molecular formula C17H15FN2S B7549899 Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)-

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)-

Cat. No.: B7549899
M. Wt: 298.4 g/mol
InChI Key: MJCNOPIGFHIULJ-UHFFFAOYSA-N
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Description

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is a heterocyclic compound that features a thiazole ring substituted with a 4-fluorophenylamino group and a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • Thiazole, 2-(4-chlorophenylamino)-4-(2,5-dimethylphenyl)-
  • Thiazole, 2-(4-bromophenylamino)-4-(2,5-dimethylphenyl)-
  • Thiazole, 2-(4-methylphenylamino)-4-(2,5-dimethylphenyl)-

Uniqueness

Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is unique due to the presence of the 4-fluorophenylamino group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCNOPIGFHIULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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